

Application Notes and Protocols: Branebrutinib In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of Branebrutinib (BMS-986195), a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The following sections detail dosing recommendations, experimental protocols for relevant disease models, and the underlying signaling pathways.

Dosing Recommendations and Pharmacokinetics

Branebrutinib has demonstrated robust efficacy in various preclinical animal models of autoimmune diseases when administered orally.[1] The primary goal of dosing is to achieve sufficient BTK occupancy to inhibit its signaling function. A target of ≥90% BTK inactivation has been shown to correlate with maximal efficacy in murine models.[1]

Oral Vehicle Formulation: For in vivo oral administration in mice, a homogeneous suspension in a solution of Carboxymethylcellulose-sodium (CMC-Na) is recommended.[2] Alternatively, a formulation used for a similar Bristol-Myers Squibb BTK inhibitor (BMS-986142) is a solution of Ethanol:TPGS:PEG300 in a 5:5:90 ratio.

Pharmacokinetic Profile Summary:



Species	Oral Bioavailability	Plasma T1/2 (i.v.)	Tmax (p.o.)	Brain Penetration
Mice	100%	0.46 - 4.3 h	0.58 - 1.0 h	<5% of plasma concentration
Rats	74%	0.46 - 4.3 h	0.58 - 1.0 h	<5% of plasma concentration
Cynomolgus Monkeys	46%	0.46 - 4.3 h	0.58 - 1.0 h	<5% of plasma concentration
Dogs	81%	0.46 - 4.3 h	0.58 - 1.0 h	<5% of plasma concentration

Data sourced from Selleck Chemicals product information.[2]

Dosing in Murine Models of Arthritis

In murine models of collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), maximal efficacy was observed at doses of ≥0.5 mg/kg administered orally once daily (QD).[1] This dosing regimen was shown to achieve ≥90% inactivation of BTK in vivo.[1]

Animal Model	Dosing Regimen	Route of Administration	Observed Efficacy
Collagen-Induced Arthritis (CIA)	≥0.5 mg/kg QD	Oral	Protection against clinically evident disease, histological joint damage, and bone mineral density loss.[1]
Collagen Antibody- Induced Arthritis (CAIA)	≥0.5 mg/kg QD	Oral	Protection against clinically evident disease, histological joint damage, and bone mineral density loss.[1]



Dosing in Murine Models of Lupus Nephritis

In a mouse model of lupus nephritis (NZB/W F1 mice), potent efficacy, including a reduction in proteinuria, was observed with robust inhibition of BTK activity at doses as low as 0.2 mg/kg.[1] [3]

Animal Model	Dosing Regimen	Route of Administration	Observed Efficacy
Lupus Nephritis (NZB/W mice)	≥0.2 mg/kg	Oral	Reduction in proteinuria and protection against nephritis.[1][3]

Experimental Protocols

The following are detailed protocols for key in vivo experiments.

Collagen Antibody-Induced Arthritis (CAIA) in Mice

This model offers a rapid induction of arthritis, with symptoms appearing within 7-8 days.[4]

Materials:

- BALB/c mice (8-12 weeks old)
- Arthritis-inducing monoclonal antibody cocktail (e.g., ArthritoMab™)
- Lipopolysaccharide (LPS) from E. coli O111:B4
- Branebrutinib
- Vehicle for oral gavage (e.g., CMC-Na solution)
- Calipers for paw thickness measurement

Protocol:



- On day 0, administer the anti-type II collagen antibody cocktail to mice via intravenous (i.v.) or intraperitoneal (i.p.) injection.
- Initiate prophylactic treatment by administering Branebrutinib (e.g., 0.5 mg/kg) or vehicle orally once daily.
- On day 3, administer LPS (1.25 mg/kg) via i.p. injection to synchronize and enhance the inflammatory response.
- From day 3 onwards, monitor mice daily for signs of arthritis.
- Clinical Assessment: Score each paw daily on a scale of 0-4, where 0 is normal and 4 indicates severe inflammation. The cumulative score for all paws (maximum of 16) is the arthritis index.[5]
- Paw Thickness: Measure the thickness of each hind paw daily using calipers.
- Continue treatment and monitoring for the duration of the study (typically 18-21 days).[4]
- At the end of the study, euthanize the mice and collect paws and joints for histological analysis.

Histological Analysis of Joints:

- Fix joints in 10% buffered formalin.
- Decalcify, embed in paraffin, and section the joints.
- Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.
- Score sections on a scale of 0-5 for inflammation, pannus formation, cartilage damage, and bone resorption.[6][7]

Lupus Nephritis in MRL/lpr Mice

This model spontaneously develops a lupus-like disease with significant kidney involvement.



Materials:

- MRL/MpJ-Faslpr/J (MRL/lpr) mice
- Branebrutinib
- Vehicle for oral gavage
- Metabolic cages for urine collection
- Urine protein analysis kit (e.g., Coomassie brilliant blue dye-binding assay)

Protocol:

- Begin treatment in 8-week-old female MRL/lpr mice, prior to the onset of significant proteinuria.
- Administer Branebrutinib (e.g., 0.2 mg/kg) or vehicle orally once daily.
- Monitor body weight weekly.
- Proteinuria Assessment: At regular intervals (e.g., weekly or bi-weekly), place mice in metabolic cages to collect urine.
- Measure the concentration of protein in the urine. A significant reduction in proteinuria in the Branebrutinib-treated group compared to the vehicle group indicates efficacy.
- Continue treatment and monitoring for a predefined period (e.g., 8-12 weeks).
- At the study terminus, collect blood for serological analysis (e.g., anti-dsDNA antibodies) and kidneys for histological examination.

Renal Histology:

- Fix kidneys in 10% formalin.
- Embed in paraffin and section.

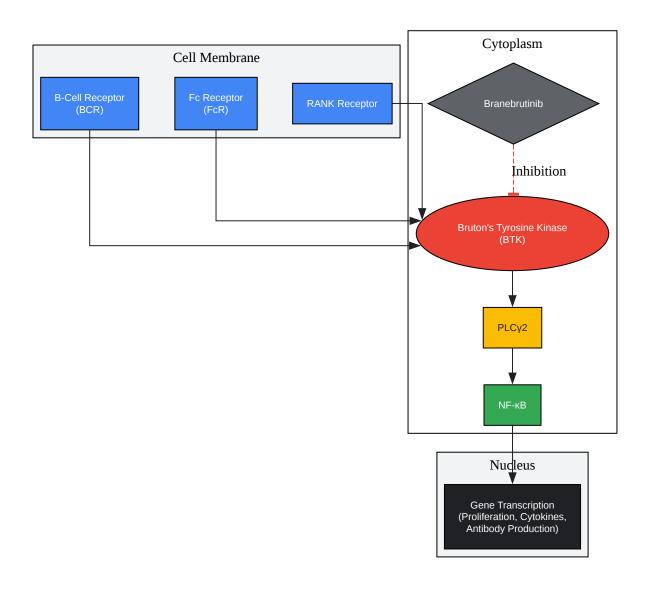


• Stain with H&E and Periodic acid-Schiff (PAS) to assess glomerulonephritis, immune complex deposition, and interstitial inflammation.

Signaling Pathways and Experimental Workflows Branebrutinib Mechanism of Action

Branebrutinib is a covalent inhibitor of BTK, a key enzyme in the signaling pathways of B-cell receptors (BCR), Fc receptors (FcR), and the RANK receptor in osteoclasts.[8] By inhibiting BTK, Branebrutinib blocks downstream signaling that leads to B-cell proliferation, autoantibody production, and inflammatory responses mediated by myeloid cells.





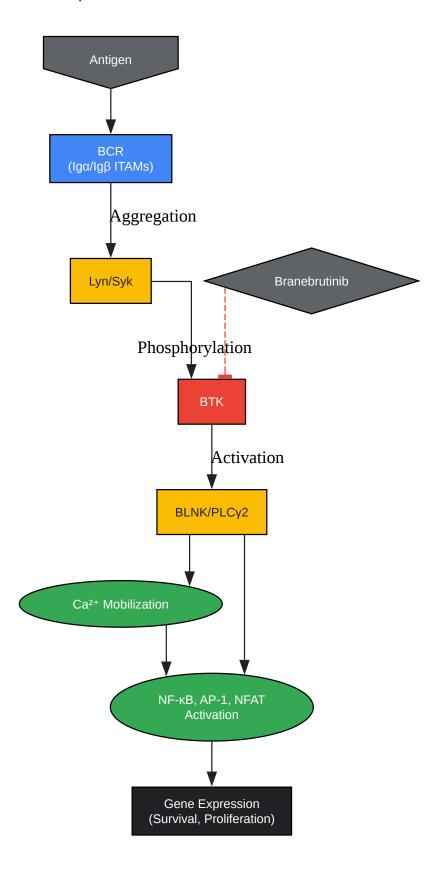
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Caption: Branebrutinib inhibits BTK, a key signaling node for multiple immune receptors.

B-Cell Receptor (BCR) Signaling Pathway



BTK is essential for signal transduction downstream of the BCR. Its inhibition by Branebrutinib blocks B-cell activation and proliferation.



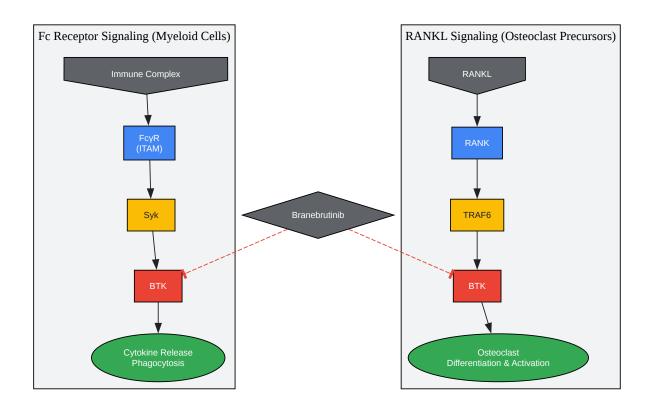


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Caption: The B-Cell Receptor (BCR) signaling cascade and the inhibitory action of Branebrutinib.

Fc Receptor (FcR) and RANKL Signaling Pathways

BTK also plays a crucial role in signaling from Fc receptors on myeloid cells and the RANK receptor on osteoclast precursors.[8] This contributes to inflammation and bone erosion in arthritis.



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Caption: Branebrutinib inhibits BTK in FcR and RANKL pathways, reducing inflammation and bone resorption.

Experimental Workflow for a Prophylactic CAIA Study

This diagram outlines the key steps in a typical prophylactic in vivo study using the CAIA model.



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Caption: Workflow for a prophylactic Collagen Antibody-Induced Arthritis (CAIA) study.

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